molecular formula C10H14N2O2S B1517293 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide CAS No. 1040002-79-6

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Cat. No.: B1517293
CAS No.: 1040002-79-6
M. Wt: 226.3 g/mol
InChI Key: AIBKXMXAZMOQHK-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is a chemical compound belonging to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide typically involves the following steps:

  • Benzene Derivative Formation: The starting material is a benzene derivative, which undergoes nitration to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amino group, resulting in an aniline derivative.

  • Cyclopropyl Introduction: Cyclopropylamine is introduced to the aniline derivative through a substitution reaction.

  • Sulfonamide Formation: Finally, the sulfonamide group is introduced using sulfonating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso and nitro derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity, making it a candidate for drug development.

  • Medicine: It can be explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

  • Industry: Its unique properties may be useful in the creation of new materials and chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-N-cyclopropyl-4-methylbenzene-1-sulfonamide: A structural isomer with a different position of the methyl group.

  • 3-Amino-N-ethyl-2-methylbenzene-1-sulfonamide: Similar structure with an ethyl group instead of cyclopropyl.

Uniqueness: 3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the cyclopropyl group, in particular, may impart distinct chemical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-amino-N-cyclopropyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBKXMXAZMOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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